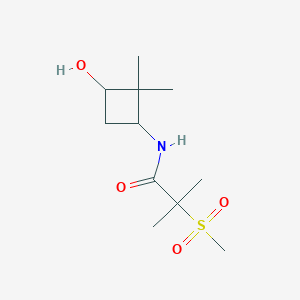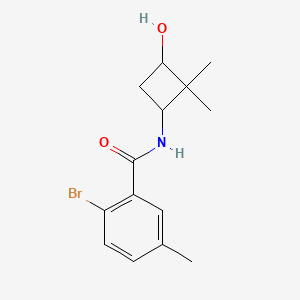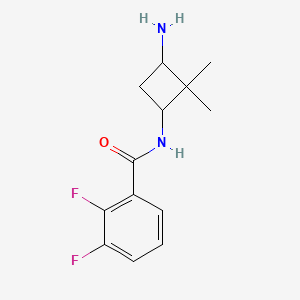![molecular formula C13H20FN3 B6644607 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)
1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine, also known as FPMPAM, is a chemical compound that has gained significant attention in the scientific research community. FPMPAM is a highly potent and selective agonist of the α7 nicotinic acetylcholine receptor, which is a type of ion channel that is found in the central nervous system. This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. Due to its unique properties, FPMPAM has become a valuable tool for studying the α7 nicotinic acetylcholine receptor and its role in various diseases.
作用機序
1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is highly expressed in the central nervous system. Upon binding to the receptor, 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine induces the opening of the ion channel, leading to the influx of calcium ions into the cell. This process triggers various downstream signaling pathways that are involved in learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine has been shown to have various biochemical and physiological effects, including enhancing synaptic plasticity, increasing neurotransmitter release, and reducing inflammation. These effects have been attributed to the activation of the α7 nicotinic acetylcholine receptor and its downstream signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its function in various physiological processes. However, one of the limitations of using 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine is its complex synthesis method, which requires specialized expertise and equipment.
将来の方向性
There are several future directions for research on 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine, including investigating its potential as a therapeutic agent for various neurological and psychiatric disorders. In addition, further studies are needed to elucidate the precise mechanisms underlying its effects on synaptic plasticity, neurotransmitter release, and inflammation. Finally, the development of new and more efficient synthesis methods for 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine could facilitate its widespread use in scientific research.
合成法
The synthesis of 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine involves several steps, including the protection of the pyridine nitrogen, the formation of the piperidine ring, and the introduction of the fluorine atom. The final product is obtained through the deprotection of the pyridine nitrogen. The synthesis of 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and drug discovery. 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine has been shown to enhance cognitive function and improve memory in animal models. In addition, 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine has been investigated as a potential treatment for various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-15-7-11-2-4-17(5-3-11)10-12-6-13(14)9-16-8-12/h6,8-9,11,15H,2-5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLDWNKENRHIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)

![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)
![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)

![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)


![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)